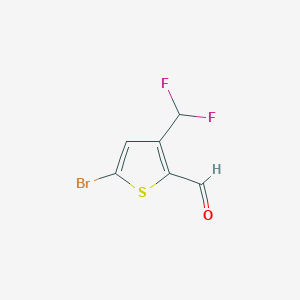
5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde is a chemical compound . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Photochemical Synthesis
- Research shows the irradiation of 5-bromo-thiophene-2-carbaldehyde and related compounds in benzene solution leads to the formation of 5-phenyl derivatives. Such photochemical reactions are significant in the synthesis of phenyl-2-thienyl derivatives, showcasing the reactivity of halogenothiophenes under specific conditions (Antonioletti et al., 1986).
Preparation and Properties
- Studies on the preparation of 5-halogenobenzo[b]thiophen-3-carbaldehydes from bromomethyl compounds show that these compounds exhibit typical properties of aromatic aldehydes, including undergoing the Doebner reaction with malonic acid (Shanta & Scrowston, 1967).
Chemo- and Regioselective Synthesis
- The synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene illustrates the chemo- and regioselective synthesis methods applicable to these compounds (Bar, 2021).
Synthesis of Thiophene Derivatives
- 3-Bromo-, 3,5-dibromo-, and 3,4,5-tribromo-2-thienyllithium, prepared through bromine → lithium exchange, have been converted into various thiophene derivatives, including 2-carbaldehydes. This process is crucial for the synthesis of substituted thiophene and related molecules (Hawkins et al., 1994).
Synthesis of Poly(arylenevinylene)s
- Poly(arylenevinylene)s carrying various heterocycles like thiophene have been synthesized, showcasing their potential applications in material science and organic electronics (Saito et al., 1995).
Intramolecular Proton Transfer Mechanisms
- Research into the intramolecular proton transfer mechanisms of derivatives of 3-hydroxychromone, which include thiophene-2-carbaldehyde derivatives, highlights the complexity and potential of these compounds in studying proton transfer reactions (Huang et al., 2017).
Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives
- The development of novel fluorescent aryl-substituted thiophene derivatives, which are promising for applications in organic light-emitting diodes (OLEDs), illustrates the relevance of these compounds in advanced material sciences (Xu & Yu, 2011).
properties
IUPAC Name |
5-bromo-3-(difluoromethyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2OS/c7-5-1-3(6(8)9)4(2-10)11-5/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABKCYRSHTVYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(F)F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


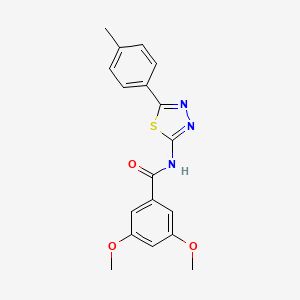

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)


![2-{4-[2-(Methylsulfanyl)pyridine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2668197.png)
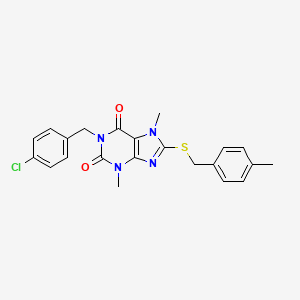
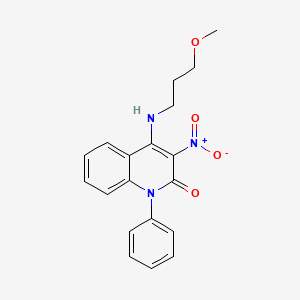
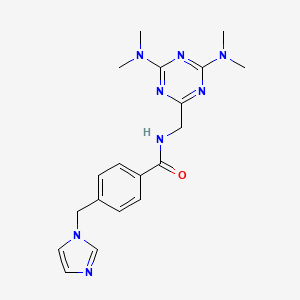

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2668204.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2668205.png)
![N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668207.png)